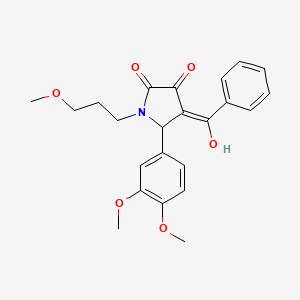![molecular formula C20H29N3O3 B5424803 4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-ethyl-1-methylpiperazine](/img/structure/B5424803.png)
4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-ethyl-1-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The presence of the 2,5-dimethoxyphenyl group suggests that this compound might have interesting biological activities, as this group is found in several psychoactive substances .
Molecular Structure Analysis
Again, without specific information, I can only provide a general analysis. The compound likely has a fairly rigid structure due to the presence of the piperazine ring. The 2,5-dimethoxyphenyl group is likely to be planar, and may participate in pi-pi stacking interactions .Chemical Reactions Analysis
The compound contains several functional groups that could potentially react under the right conditions. For example, the piperazine ring could potentially be alkylated, and the phenyl ring could potentially undergo electrophilic aromatic substitution .Zukünftige Richtungen
The study of piperazine derivatives is a very active field of research, with potential applications in a wide range of areas, including medicinal chemistry, materials science, and synthetic methodology . This particular compound, with its combination of a piperazine ring and a 2,5-dimethoxyphenyl group, could potentially have interesting biological activities and might be a worthwhile subject for future study.
Eigenschaften
IUPAC Name |
2-(2,5-dimethoxyphenyl)-4-[(3-ethyl-4-methylpiperazin-1-yl)methyl]-5-methyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-6-15-12-23(10-9-22(15)3)13-18-14(2)26-20(21-18)17-11-16(24-4)7-8-19(17)25-5/h7-8,11,15H,6,9-10,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXXBEKQESVMFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1C)CC2=C(OC(=N2)C3=C(C=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B5424722.png)
![3-[(4-FLUORO-2-METHYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B5424726.png)
![(3-methyl-1-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5424749.png)
![2-[3-(1H-indol-3-yl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5424751.png)

![3'-[1-(dimethylamino)ethyl]-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid](/img/structure/B5424759.png)
![3-methyl-1-[1-({6-[3-(methylthio)phenyl]pyridin-3-yl}carbonyl)piperidin-3-yl]butan-1-one](/img/structure/B5424764.png)
![N2-(5-CHLORO-2-METHOXYPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B5424771.png)
![2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoic acid](/img/structure/B5424778.png)

![N'-{[2-(4-methylphenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5424790.png)
![3-[({1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5424796.png)
![N-cyclopropyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B5424800.png)
![4-[3-(2-fluorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B5424808.png)
